Lithium aspartate

Pharmacokinetics Brain tissue distribution Lithium salt comparison

Lithium aspartate delivers >2-fold higher steady-state brain lithium vs. chloride via L-aspartate carrier transport—ideal for neuroprotection, NMDA excitotoxicity, and GSK-3β studies. Lithium salts are NOT interchangeable; anion-dependent tissue distribution demands salt-specific dosing. Requires ≥3 days dosing to reach steady-state brain levels. Supplied as ≥98% pure crystalline powder with Certificate of Analysis. Optimized for preclinical neuroscience and Parkinson's research protocols.

Molecular Formula C4H5Li2NO4
Molecular Weight 145.0 g/mol
CAS No. 32093-25-7
Cat. No. B12728508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium aspartate
CAS32093-25-7
Molecular FormulaC4H5Li2NO4
Molecular Weight145.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C(C(C(=O)[O-])N)C(=O)[O-]
InChIInChI=1S/C4H7NO4.2Li/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1
InChIKeySUEJICPFWLEIQM-JIZZDEOASA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Aspartate (CAS 32093-25-7) Procurement Guide: Chemical Identity and Pharmacological Classification


Lithium aspartate (C₄H₆LiNO₄; molecular weight 159.07 g/mol) is an organic lithium salt composed of the lithium cation chelated to the amino acid L-aspartic acid [1]. It belongs to the class of lithium salts used in psychiatric and neurological research, which includes lithium carbonate (Li₂CO₃), lithium citrate, and lithium orotate [2]. Unlike inorganic lithium salts, lithium aspartate is classified as a dietary supplement ingredient in some markets and is not approved as a pharmaceutical by the U.S. FDA for the treatment of bipolar disorder or any other indication [1]. Its chemical structure features a central lithium ion coordinated to the carboxylate groups of aspartic acid, conferring high aqueous solubility due to its ionic nature [3].

Why Lithium Aspartate Cannot Be Directly Substituted with Lithium Carbonate or Other Lithium Salts in Research Protocols


Lithium salts are not pharmacokinetically interchangeable due to anion-dependent differences in absorption, tissue distribution, and intracellular lithium accumulation. The anion moiety—whether carbonate, citrate, aspartate, or orotate—influences the rate and extent of lithium ion dissociation, cellular membrane permeability, and ultimate tissue compartmentalization [1]. Lithium carbonate demonstrates a higher erythrocyte-to-plasma distribution ratio compared to lithium sulfate or lithium chloride, suggesting that salt form directly impacts intracellular lithium sequestration [2]. Lithium aspartate exhibits slower initial brain uptake but achieves higher steady-state brain lithium concentrations than lithium chloride at equivalent elemental lithium doses, a phenomenon attributed to the L-aspartate carrier facilitating lithium transport across biological membranes [3]. Consequently, substituting lithium aspartate with another lithium salt in a research protocol without dose adjustment and re-validation of tissue lithium levels would introduce uncontrolled pharmacokinetic variability that may confound experimental outcomes.

Quantitative Differentiation Evidence: Lithium Aspartate vs. Lithium Chloride and Lithium Carbonate


Steady-State Brain Lithium Concentration: Lithium Aspartate Achieves >2-Fold Higher Levels Than Lithium Chloride in Rat Model

In a rat model comparing intraperitoneal administration of lithium-DL-aspartate versus lithium chloride (LiCl), lithium aspartate produced more than twice the steady-state brain lithium concentration after 3 to 6 days of daily dosing, despite exhibiting slower initial uptake [1]. This L-aspartate-specific enhancement of lithium transport into brain tissue was confirmed in vitro using human red blood cells, where the effect was specific to L-aspartate and not reproduced by D-aspartate [1].

Pharmacokinetics Brain tissue distribution Lithium salt comparison

Clinical Tolerability Comparison: Lithium Aspartate 30–45 mg/day vs. Lithium Carbonate 150 mg/day in Parkinson's Disease Pilot Data

Preliminary data from a Parkinson's disease pilot study (NCT06099886) comparing low-dose lithium aspartate (45 mg/day) with lithium carbonate (150 mg/day) suggest that lithium aspartate at 45 mg/day may engage disease-relevant biomarkers (free water MRI biomarker and blood-based targets) to a greater extent than 15 mg/day aspartate or 150 mg/day carbonate, though sample size limitations preclude definitive conclusions [1]. Notably, two patients receiving lithium aspartate 45 mg/day withdrew due to sedation and dizziness; one subsequently tolerated 30 mg/day without side effects [1].

Tolerability Side effect profile Parkinson's disease

Clinical Inefficacy at Low Dose: Lithium Aspartate 10–15 mg/day Shows No Significant Difference from Placebo for Post-COVID Fatigue and Cognitive Dysfunction

In a randomized, double-blind, placebo-controlled trial (N=52) evaluating lithium aspartate for neurologic post-COVID-19 condition (PCC) fatigue and cognitive dysfunction, lithium aspartate at 10–15 mg/day for 3 weeks produced no significant difference in the primary outcome (sum of Fatigue Severity Scale-7 and Brain Fog Severity Scale scores) compared to placebo (between-group difference: -3.6; 95% CI, -16.6 to 9.5) [1]. A subsequent open-label dose-finding study with the same cohort found that lithium aspartate 40–45 mg/day was associated with numerically greater symptomatic benefit in 3 patients, with 2 patients achieving serum lithium levels of 0.18 and 0.49 mEq/L showing greater reduction in symptoms than a patient with 0.10 mEq/L [1].

Randomized controlled trial Post-COVID condition Fatigue Cognitive dysfunction

Comparative Pharmacokinetics: Lithium Aspartate vs. Conventional Lithium Preparations (In Vitro and In Vivo Data)

Müller-Oerlinghausen and Imiela (1986) reported comparative in vitro and in vivo pharmacokinetic studies of lithium aspartate versus conventional lithium preparations . The in vitro component compared lithium aspartate with lithium chloride, while the in vivo clinical study involved patients switched from lithium sulfate to lithium aspartate therapy . This study represents one of the few direct clinical pharmacokinetic comparisons of lithium aspartate with another lithium salt formulation, though the full quantitative data remain inaccessible due to the abstract-only publication format.

Pharmacokinetics In vitro In vivo Lithium salt comparison

Evidence-Backed Research Application Scenarios for Lithium Aspartate (CAS 32093-25-7)


Neuroscience Research Requiring Enhanced Brain Lithium Accumulation at Lower Elemental Doses

Based on the Demisch et al. (1978) finding that lithium aspartate achieves >2-fold higher steady-state brain lithium concentrations compared to lithium chloride in rats after 3–6 days of daily dosing [1], lithium aspartate is the appropriate selection for preclinical neuroscience studies where maximizing brain lithium exposure while minimizing total elemental lithium load is desirable. This includes studies of lithium's neuroprotective mechanisms, effects on NMDA receptor-mediated excitotoxicity, or modulation of glycogen synthase kinase-3β (GSK-3β) signaling in the central nervous system. Investigators should note that the enhanced brain accumulation occurs with a slower initial uptake profile, necessitating sufficient treatment duration (≥3 days) to achieve steady-state tissue levels.

Parkinson's Disease Biomarker and Disease-Modification Research

Preliminary evidence from a Parkinson's disease pilot study (NCT06099886) indicates that lithium aspartate at 30–45 mg/day engages MRI free water biomarkers and blood-based therapeutic targets in early-stage PD patients [2]. This dosage range represents a research-grade intervention for exploratory PD disease-modification studies. Procurement for PD research should specify lithium aspartate rather than lithium carbonate, as the pilot data suggest differential biomarker engagement between the two salt forms at the evaluated doses. Tolerability monitoring is advised at the 45 mg/day level given observed withdrawal events (2/4 patients), with 30 mg/day representing a potentially better-tolerated alternative based on the single patient cross-over observation.

Post-COVID-19 Condition (Long COVID) Dose-Response Studies

The 2024 JAMA Network Open randomized controlled trial established that lithium aspartate at 10–15 mg/day is clinically ineffective for post-COVID-19 condition fatigue and cognitive dysfunction (no significant difference from placebo; between-group difference -3.6, 95% CI -16.6 to 9.5) [3]. However, the same study's dose-finding component identified that lithium aspartate at 40–45 mg/day, particularly when achieving serum lithium levels of 0.18–0.49 mEq/L, was associated with numerically greater symptomatic improvement. Procurement for long COVID research should therefore target doses ≥40 mg/day for potential efficacy assessment, as lower doses have been definitively demonstrated to lack therapeutic effect in this indication.

Comparative Pharmacokinetic Studies of Lithium Salt Formulations

The existence of comparative pharmacokinetic data (Müller-Oerlinghausen & Imiela, 1986) confirming differential behavior of lithium aspartate versus lithium chloride (in vitro) and lithium sulfate (clinical switch study) supports the use of lithium aspartate as a distinct comparator arm in studies designed to elucidate anion-dependent pharmacokinetic differences among lithium salts . Such studies are particularly relevant given the documented higher RBC/plasma distribution ratio of lithium carbonate compared to sulfate or chloride [4], establishing that lithium salt formulation is a material variable in lithium disposition that should be controlled or explicitly investigated in research protocols.

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